(Z)-3-(Diethylamino)-1-phenylpropan-1-one oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-(Diethylamino)-1-phenylpropan-1-one oxime is an organic compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group -C=N-OH
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(Diethylamino)-1-phenylpropan-1-one oxime typically involves the condensation of the corresponding ketone with hydroxylamine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the oxime. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol, for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of oximes, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as crystallization or distillation to obtain the desired oxime in high purity .
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(Diethylamino)-1-phenylpropan-1-one oxime can undergo various chemical reactions, including:
Oxidation: The oxime can be oxidized to form the corresponding nitroso compound.
Reduction: Reduction of the oxime can yield the corresponding amine.
Substitution: The oxime group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(Z)-3-(Diethylamino)-1-phenylpropan-1-one oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (Z)-3-(Diethylamino)-1-phenylpropan-1-one oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the compound may undergo metabolic transformations that contribute to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(E)-3-(Diethylamino)-1-phenylpropan-1-one oxime: The E-isomer of the compound.
Other oximes: Such as acetoxime and benzaldoxime.
Uniqueness
(Z)-3-(Diethylamino)-1-phenylpropan-1-one oxime is unique due to its specific structural configuration, which can influence its reactivity and interactions with other molecules. The presence of the diethylamino group also imparts distinct chemical and biological properties compared to other oximes .
Properties
Molecular Formula |
C13H20N2O |
---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
(NZ)-N-[3-(diethylamino)-1-phenylpropylidene]hydroxylamine |
InChI |
InChI=1S/C13H20N2O/c1-3-15(4-2)11-10-13(14-16)12-8-6-5-7-9-12/h5-9,16H,3-4,10-11H2,1-2H3/b14-13- |
InChI Key |
MBWMMQNGOXCXID-YPKPFQOOSA-N |
Isomeric SMILES |
CCN(CC)CC/C(=N/O)/C1=CC=CC=C1 |
Canonical SMILES |
CCN(CC)CCC(=NO)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.